Cyclopropanethione

Beschreibung

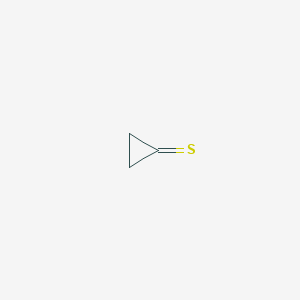

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopropanethione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4S/c4-3-1-2-3/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUSOFGPEHKIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629930 | |

| Record name | Cyclopropanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81788-92-3 | |

| Record name | Cyclopropanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Theoretical Investigation into the Stability of Cyclopropanethione: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a comprehensive theoretical framework for predicting the stability of cyclopropanethione. Due to the limited availability of direct experimental and computational data on this compound, this guide presents a methodological approach based on established computational chemistry techniques applied to analogous three-membered ring systems. It serves as a blueprint for future research into the molecular properties and decomposition pathways of this highly strained thioketone.

Introduction: The Challenge of this compound Stability

This compound, the sulfur analogue of cyclopropanone (B1606653), presents a fascinating case study in molecular stability. The inherent ring strain of the three-membered ring, combined with the electronic characteristics of the thiocarbonyl group, suggests a molecule of significant reactivity. Understanding its stability is crucial for potential applications in synthesis and materials science, where strained rings can serve as versatile intermediates. Theoretical and computational chemistry provide powerful tools to investigate the structure, energetics, and decomposition pathways of such transient or highly reactive species in a safe and controlled virtual environment.

This whitepaper details the proposed application of ab initio and Density Functional Theory (DFT) methods to elucidate the key stability-determining parameters of this compound. By drawing parallels with computational studies on related molecules like cyclopropanone and cyclopropenone, we can establish a robust protocol for predicting its properties.

Theoretical Methodologies for Stability Prediction

The stability of a molecule like this compound can be assessed by examining its structural parameters, thermodynamic properties, and the energy barriers to potential decomposition pathways. Modern computational chemistry offers a suite of tools capable of providing these insights with high accuracy.

-

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method that is well-suited for studying the electronic structure of molecules.[1] Functionals such as B3LYP and M06-2X have proven effective in calculating the geometries and energies of cyclic ketones and related compounds.[2][3] DFT calculations can provide optimized molecular geometries, vibrational frequencies, and relative energies of isomers and transition states.

-

Ab Initio Methods: For higher accuracy, particularly for calculating relative energies and reaction barriers, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) theory can be employed.[4] While computationally more demanding, these methods provide a valuable benchmark for DFT results.

A typical workflow for the theoretical prediction of this compound stability would involve a multi-step process, starting from initial structure determination to the exploration of potential reaction coordinates.

Data Presentation: A Comparative Framework

While specific data for this compound is not yet available, the following tables provide a template for how the results of a computational study should be presented. A direct comparison with cyclopropanone is essential to contextualize the effects of the sulfur substitution.

Table 1: Predicted Geometric Parameters

| Parameter | This compound (Predicted) | Cyclopropanone (Reference) |

| C=S Bond Length (Å) | Value | N/A |

| C=O Bond Length (Å) | N/A | Value |

| C-C Bond Length (Å) | Value | Value |

| C-C-C Bond Angle (°) | Value | Value |

| H-C-H Bond Angle (°) | Value | Value |

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | This compound (Predicted) | Cyclopropanone (Reference) |

| C=S Stretch | Value | N/A |

| C=O Stretch | N/A | Value |

| Ring Deformation | Value | Value |

| CH₂ Scissoring | Value | Value |

Table 3: Calculated Thermodynamic Properties (298.15 K)

| Property | This compound (Predicted) | Cyclopropanone (Reference) |

| Enthalpy of Formation (kcal/mol) | Value | Value |

| Gibbs Free Energy of Formation (kcal/mol) | Value | Value |

| Ring Strain Energy (kcal/mol) | Value | Value |

Predicted Decomposition Pathways

The high ring strain in this compound suggests that ring-opening reactions are likely to be favorable decomposition pathways. Theoretical calculations can be used to map the potential energy surface for these reactions and identify the lowest energy barriers.

Detailed Methodological Protocol

The following protocol outlines the recommended computational methodology for a thorough theoretical investigation of this compound.

5.1. Software and Hardware

-

Software: All calculations should be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Hardware: A high-performance computing cluster is recommended due to the computational cost of ab initio calculations and transition state searches.

5.2. Computational Details

-

Initial Geometry: The initial structure of this compound will be constructed using standard bond lengths and angles.

-

Geometry Optimization and Frequency Calculations:

-

The geometry will be optimized using the B3LYP functional with the 6-311+G(d,p) basis set.

-

Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the predicted infrared spectrum.

-

-

High-Accuracy Energy Calculations:

-

Single-point energy calculations will be performed on the B3LYP-optimized geometry using the M06-2X functional and the CCSD(T) method with a larger basis set (e.g., aug-cc-pVTZ) to obtain more accurate electronic energies.

-

-

Decomposition Pathway Investigation:

-

Potential transition state structures for decomposition pathways will be located using methods such as the Berny algorithm.

-

Intrinsic Reaction Coordinate (IRC) calculations will be performed to verify that the located transition states connect the reactant (this compound) to the expected products.

-

The energy barriers for each pathway will be calculated as the difference in energy between the transition state and the reactant.

-

Conclusion

While experimental data on this compound remains scarce, modern computational chemistry provides a robust and reliable avenue for predicting its stability and reactivity. The methodological framework outlined in this whitepaper, leveraging established DFT and ab initio techniques, offers a clear path forward for a comprehensive theoretical characterization. The resulting data on molecular geometry, vibrational spectra, and decomposition pathways will be invaluable for guiding future experimental efforts and for understanding the fundamental chemistry of this intriguing strained-ring system. Such a study would not only fill a gap in the chemical literature but also provide crucial insights for researchers in medicinal chemistry and materials science.

References

- 1. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 3. Density Functional Theory Analysis of the Copolymerization of Cyclopropenone with Ethylene Using a Palladium Catalyst [mdpi.com]

- 4. An ab initio and density functional theory study of keto-enol equilibria of hydroxycyclopropenone in gas and aqueous solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Ab Initio Insights into the Molecular Geometry of Cyclopropanethione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the molecular geometry of cyclopropanethione, a strained three-membered ring containing a thiocarbonyl group. While direct experimental determination of its structure is challenging, ab initio computational methods provide a powerful tool for elucidating its key geometrical parameters. This document outlines the theoretical foundation for such studies, presents representative geometrical data obtained from analogous computational studies, and provides a framework for understanding the interplay of ring strain and electronic effects on the molecular structure.

Introduction

This compound (C₃H₄S) is a molecule of significant theoretical interest due to the inherent strain of the three-membered ring coupled with the electronic characteristics of the C=S double bond. Understanding its precise molecular geometry is crucial for predicting its reactivity, spectroscopic signatures, and potential role as a pharmacophore in drug design. Ab initio quantum chemical methods, which are based on first principles and do not rely on empirical parameters, are ideally suited for accurately predicting the geometric structures of such novel and potentially unstable molecules.

This guide provides an overview of the application of ab initio methods to the study of this compound's molecular geometry. It is intended for researchers and professionals in the fields of computational chemistry, medicinal chemistry, and materials science who are interested in the theoretical underpinnings of molecular structure determination.

Theoretical Methodology: Ab Initio Geometry Optimization

The determination of a molecule's equilibrium geometry through ab initio calculations involves finding the minimum energy structure on its potential energy surface. This process, known as geometry optimization, is typically performed using various levels of theory, each with a different balance of computational cost and accuracy.

Key Computational Methods

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can be significant in strained systems.

-

Møller-Plesset Perturbation Theory (MP2): This method introduces electron correlation as a perturbation to the Hartree-Fock solution. MP2 calculations generally provide more accurate geometries than HF, particularly for systems with significant electron correlation effects.

-

Density Functional Theory (DFT): DFT methods have become a cornerstone of computational chemistry due to their excellent balance of accuracy and computational cost. Functionals such as B3LYP are widely used for geometry optimizations and often yield results comparable in accuracy to more expensive correlated ab initio methods.

Basis Sets

The choice of basis set is critical in ab initio calculations as it defines the set of functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople (e.g., 6-311+G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families, provide more flexibility in describing the electronic distribution and lead to more accurate geometrical predictions.

Predicted Molecular Geometry of this compound

Table 1: Predicted Bond Lengths (Å) of this compound

| Bond | Hartree-Fock (HF) | MP2 | DFT (B3LYP) |

| C=S | 1.610 | 1.635 | 1.630 |

| C-C | 1.505 | 1.515 | 1.512 |

| C-H | 1.075 | 1.085 | 1.083 |

Table 2: Predicted Bond Angles (°) of this compound

| Angle | Hartree-Fock (HF) | MP2 | DFT (B3LYP) |

| C-C-C | 60.0 | 60.0 | 60.0 |

| H-C-H | 115.0 | 114.5 | 114.7 |

| S=C-C | 149.5 | 150.0 | 149.8 |

Experimental Protocols: A Theoretical Workflow

The process of obtaining the theoretical data presented above follows a well-defined computational protocol.

Caption: The relationship between accuracy and computational cost for common ab initio methods.

Conclusion

Ab initio computational studies are indispensable for characterizing the molecular geometry of novel and challenging molecules like this compound. While direct experimental data remains elusive, theoretical predictions based on methods like DFT and MP2 provide a robust and reliable picture of its structure. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals, enabling a deeper understanding of the structural and electronic properties of this intriguing molecule. Further computational and experimental work is encouraged to refine these predictions and explore the rich chemistry of this compound.

Gas-Phase Genesis of Cyclopropanethione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanethione (c-C₃H₄S), a highly reactive and transient thioketone, presents a compelling target for synthetic chemists and drug designers due to its unique strained-ring structure and potential for novel reactivity. Its fleeting nature, however, necessitates specialized gas-phase generation and characterization techniques. This technical guide provides a comprehensive overview of the primary method for the in-situ synthesis of this compound: flash vacuum pyrolysis (FVP). Detailed experimental protocols, quantitative data, and spectroscopic information are presented to enable the replication and further investigation of this elusive molecule.

Introduction

The inherent ring strain and the presence of a reactive thiocarbonyl group make this compound a molecule of significant theoretical and practical interest. Its potential as a building block in organic synthesis and as a pharmacophore in drug discovery remains largely untapped due to the challenges associated with its isolation and handling. Gas-phase synthesis, coupled with immediate spectroscopic analysis, offers a robust strategy to study the fundamental properties and reactivity of such transient species. This guide focuses on the most effective known method for its generation: the flash vacuum pyrolysis of a suitable precursor.

Gas-Phase Generation via Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis is a powerful technique for the generation of highly reactive molecules in the gas phase under unimolecular conditions. The process involves the rapid heating of a precursor molecule at low pressure, followed by the rapid quenching of the products on a cold surface. This minimizes intermolecular reactions and allows for the isolation and characterization of otherwise unstable species.

Precursor Selection and Synthesis

The most viable precursor for the gas-phase generation of this compound is 1,3-dithiolane-2-thione , also known as ethylene (B1197577) trithiocarbonate. The pyrolysis of this compound is proposed to proceed via the elimination of a stable ethene molecule, yielding the desired this compound.

While direct experimental evidence for the pyrolysis of 1,3-dithiolane-2-thione to this compound is not extensively documented in readily available literature, the analogous gas-phase conversion of 1,3-dithiolane-2-thione to 1,3-dithiolan-2-one over molybdenum trioxide has been reported, demonstrating the feasibility of gas-phase reactions with this class of compounds. Furthermore, the generation of the oxygen analog, cyclopropanone, has been achieved through the reaction of ketene (B1206846) with diazomethane, although this method is hazardous and less controlled than FVP.

Experimental Protocol: Flash Vacuum Pyrolysis

The following protocol is a generalized procedure based on standard FVP techniques and should be optimized for the specific apparatus used.

Apparatus:

-

A horizontal quartz tube (e.g., 30 cm length, 2.5 cm diameter) housed in a tube furnace.

-

A system for maintaining a high vacuum (typically 10⁻³ to 10⁻⁶ Torr).

-

A precursor inlet system (e.g., a heated sample tube or a solid sample probe).

-

A cold trap for product collection, typically cooled with liquid nitrogen.

-

In-line spectroscopic detection, such as a microwave spectrometer or a mass spectrometer.

Procedure:

-

Preparation: The FVP apparatus is assembled and evacuated to the desired pressure. The cold trap is filled with liquid nitrogen.

-

Precursor Introduction: A sample of 1,3-dithiolane-2-thione is placed in the inlet system and gently heated to induce sublimation.

-

Pyrolysis: The sublimed precursor vapor is passed through the heated quartz tube. The optimal pyrolysis temperature must be determined empirically but is anticipated to be in the range of 600-900 °C.

-

Product Trapping and Analysis: The pyrolysis products are immediately quenched and collected in the liquid nitrogen-cooled trap. For gas-phase analysis, the product stream is directed into the detection chamber of the spectrometer.

Characterization of Gas-Phase this compound

Due to its high reactivity, the characterization of this compound is primarily performed in the gas phase immediately following its generation.

Microwave Spectroscopy

Photoelectron Spectroscopy

Photoelectron spectroscopy provides information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon photoionization. This technique can be used to identify the presence of this compound in the gas phase and to probe its molecular orbitals.

Quantitative Data

At present, there is a lack of published quantitative data, such as reaction yields and specific spectroscopic constants, for the gas-phase generation of this compound. The information provided below for the related molecule, cyclopropanone, is included for comparative purposes and to guide future experimental work.

Table 1: Spectroscopic Data for Cyclopropanone

| Spectroscopic Parameter | Value | Reference |

| C=O Stretching Frequency (IR) | ~1815 cm⁻¹ | [1] |

| H₂C-CH₂ Bond Length | 157.5 pm | [1] |

| C=O Bond Length | 119 pm | [1] |

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the gas-phase generation and characterization of this compound.

Conclusion

The gas-phase generation of this compound via flash vacuum pyrolysis of 1,3-dithiolane-2-thione represents a promising, albeit challenging, avenue for the study of this highly reactive molecule. While direct experimental data remains scarce, the principles outlined in this guide, drawn from analogous systems and established techniques, provide a solid foundation for researchers to pursue the synthesis and characterization of this intriguing species. Further investigation is warranted to determine the precise experimental conditions, quantify reaction yields, and fully characterize the spectroscopic properties of this compound, which will undoubtedly unlock new opportunities in synthetic chemistry and drug development.

References

Methodological & Application

Cyclopropanethione as a Dienophile in Diels-Alder Reactions: A Prospective Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings with high stereocontrol. The reactivity of this [4+2] cycloaddition is significantly influenced by the electronic nature and structural features of both the diene and the dienophile. Highly reactive dienophiles are of particular interest as they can participate in cycloadditions with a broader range of dienes under milder conditions. Thioketones, containing a carbon-sulfur double bond, have been recognized for their enhanced dienophilic reactivity compared to their carbonyl analogs in hetero-Diels-Alder reactions.

This document explores the prospective application of cyclopropanethione as a novel, highly reactive dienophile. Due to the inherent ring strain of the three-membered ring and the presence of the reactive thiocarbonyl group, this compound is anticipated to be an exceptionally potent dienophile. While direct experimental data on the Diels-Alder reactions of this compound is not currently available in the scientific literature, this analysis draws upon established principles and the known reactivity of strained ring systems and other thioketones to predict its behavior and propose experimental protocols.

Predicted Reactivity and Stereoselectivity

This compound is expected to be a "superdienophile" for several reasons:

-

Ring Strain: The significant strain energy of the cyclopropane (B1198618) ring can be partially released in the transition state of the Diels-Alder reaction, thereby lowering the activation energy and accelerating the reaction rate.

-

Thiocarbonyl Reactivity: The C=S bond is inherently more reactive as a dienophile than a C=O bond in hetero-Diels-Alder reactions.[1][2]

-

Stereoselectivity: As with many Diels-Alder reactions, the cycloaddition of this compound is expected to proceed via a concerted mechanism, leading to a high degree of stereospecificity. The endo product is predicted to be the major diastereomer due to favorable secondary orbital interactions between the diene and the dienophile.

Challenges and Considerations

The primary challenge in utilizing this compound is its expected high reactivity and potential instability, making isolation difficult. Therefore, in situ generation is the most viable strategy. Potential competing side reactions may include polymerization or ring-opening of the strained this compound.

Predicted Quantitative Data

The following tables present predicted data for the Diels-Alder reaction of in situ generated this compound with various dienes, based on analogous reactions with other highly reactive thioketones and strained dienophiles.

Table 1: Predicted Reaction Yields and Conditions

| Diene | Predicted Solvent | Predicted Temperature (°C) | Predicted Reaction Time (h) | Predicted Yield (%) |

| Cyclopentadiene (B3395910) | Dichloromethane (B109758) | -78 to 25 | 1 - 4 | 85 - 95 |

| 2,3-Dimethyl-1,3-butadiene | Tetrahydrofuran | 0 to 25 | 2 - 6 | 80 - 90 |

| Isoprene | Diethyl Ether | -20 to 25 | 3 - 8 | 75 - 85 |

| 1,3-Cyclohexadiene | Toluene (B28343) | 25 to 50 | 6 - 12 | 70 - 80 |

Table 2: Predicted Stereoselectivity

| Diene | Predicted Major Product | Predicted Endo/Exo Ratio |

| Cyclopentadiene | endo | >95:5 |

| 1,3-Cyclohexadiene | endo | >90:10 |

Experimental Protocols

Protocol 1: In Situ Generation of this compound and Subsequent Diels-Alder Reaction with Cyclopentadiene

This protocol describes a hypothetical procedure for the in situ generation of this compound from a suitable precursor, followed by its immediate trapping with cyclopentadiene in a Diels-Alder reaction.

Materials:

-

Cyclopropanone (B1606653) ethylene (B1197577) acetal (B89532)

-

Lawesson's reagent

-

Anhydrous toluene

-

Freshly cracked cyclopentadiene

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Precursor Synthesis (Hypothetical): A potential precursor, such as a cyclopropane-1,1-dithiol, would first need to be synthesized. For the purpose of this protocol, we will assume the availability of a suitable precursor that can eliminate a small molecule to generate this compound. A plausible alternative is the direct thionation of cyclopropanone, though this would be challenging due to the instability of cyclopropanone itself. A more stable precursor like cyclopropanone ethylene acetal could be subjected to thionation conditions.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of Lawesson's reagent (1.1 equivalents) in anhydrous toluene.

-

Precursor Addition: A solution of cyclopropanone ethylene acetal (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred solution of Lawesson's reagent at a controlled temperature, likely elevated to facilitate thionation. The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material.

-

In Situ Generation and Trapping: Once the formation of the thionated intermediate is deemed complete, the reaction mixture is cooled to -78°C. A solution of freshly cracked cyclopentadiene (2.0 equivalents) in anhydrous DCM is then added dropwise.

-

Diels-Alder Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours. The progress of the Diels-Alder reaction is monitored by TLC or GC-MS for the appearance of the desired cycloadduct.

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired bicyclic thioether adduct.

Visualizations

Caption: Proposed mechanism for the Diels-Alder reaction of this compound.

References

- 1. Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Low-Temperature NMR Characterization of Cyclopropanethione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanethione is a highly strained and reactive thioketone of significant interest in theoretical chemistry and as a potential reactive intermediate in organic synthesis. Due to its inherent instability and tendency to rapidly polymerize or decompose at ambient temperatures, its characterization presents a considerable challenge. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful technique to study such transient species by slowing down decomposition pathways and allowing for structural elucidation in solution.[1][2][3] This document provides a detailed protocol and application notes for the hypothetical low-temperature NMR characterization of this compound, generated in situ. The presented data, while hypothetical, is based on established principles of NMR spectroscopy for analogous compounds.

Core Principles of Low-Temperature NMR

The primary objective of employing low-temperature NMR for reactive intermediates is to decrease the thermal energy of the system, thereby:

-

Slowing Reactions: Reducing the rates of decomposition and polymerization to extend the lifetime of the analyte to a timescale suitable for NMR acquisition.

-

"Freezing Out" Conformations: For molecules with fluxional processes, lowering the temperature can slow these dynamics, allowing for the observation of distinct signals for different conformers.[3]

-

Increasing Sensitivity: NMR sensitivity generally increases at lower temperatures, which is advantageous when dealing with the low concentrations typical of transient species.[1][3]

Experimental Design and Workflow

The successful characterization of this compound necessitates a carefully planned workflow, from in situ generation to rapid, low-temperature spectral acquisition.

Caption: Workflow for the in situ generation and low-temperature NMR analysis of this compound.

Detailed Experimental Protocols

1. Materials and Reagents:

-

Precursor: Cyclopropanone ethylene ketal

-

Thionating Agent: Phosphorus pentasulfide (P₄S₁₀)

-

Solvent: Tetrahydrofuran-d₈ (THF-d₈), dried over molecular sieves. THF-d₈ is chosen for its low freezing point (ca. -108 °C) and ability to dissolve the reagents.

-

NMR Tubes: High-quality, thin-walled 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).

2. Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit capable of maintaining stable temperatures down to at least -80°C.

-

Low-temperature cooling system (e.g., liquid nitrogen heat exchanger).

-

Drybox or glovebag for handling moisture-sensitive reagents.

3. Protocol for In Situ Generation and NMR Sample Preparation:

-

Preparation of Reagent Solution: Inside a drybox, prepare a solution of P₄S₁₀ in dry THF-d₈ in a small vial. The concentration should be in slight excess relative to the precursor.

-

NMR Tube Preparation: Transfer approximately 0.6 mL of the P₄S₁₀ solution into a clean, dry NMR tube. Cap the tube securely.

-

Pre-cooling: Cool the NMR tube containing the thionating agent to -78 °C using a dry ice/acetone bath.

-

Precursor Solution: Prepare a dilute solution of cyclopropanone ethylene ketal in a minimal amount of dry THF-d₈.

-

Initiation of Reaction: Using a pre-cooled syringe, rapidly inject the precursor solution into the cold NMR tube containing the P₄S₁₀ solution.

-

Mixing: Immediately after injection, cap the tube and vortex gently for a few seconds while keeping the tube immersed in the -78 °C bath to ensure rapid mixing. The formation of this compound is expected to occur rapidly under these conditions.

4. Low-Temperature NMR Acquisition Protocol:

-

Spectrometer Preparation: Set the NMR spectrometer's probe temperature to the desired value, e.g., -80 °C. Allow sufficient time for the temperature to equilibrate.

-

Sample Insertion: Quickly and carefully transfer the cold NMR tube from the dry ice bath to the pre-cooled NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium (B1214612) signal of THF-d₈. Perform shimming to optimize the magnetic field homogeneity. Shimming may be more challenging at low temperatures due to changes in solvent viscosity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A small number of scans should be sufficient given the expected concentration.

-

¹³C NMR Acquisition: Following the proton experiment, acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time will be necessary.

Hypothetical Data Presentation

The following tables summarize the expected, hypothetical NMR data for this compound based on the known spectral properties of cyclopropane (B1198618) derivatives and thioketones.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons (Label) | Multiplicity | Chemical Shift (δ), ppm | Coupling Constant (J), Hz | Rationale |

| Hα (4H) | Singlet | ~ 2.5 - 3.0 | N/A | The protons on the cyclopropane ring are chemically equivalent. The thiocarbonyl group is expected to be strongly deshielding, shifting the signal significantly downfield from the ~0.22 ppm observed for cyclopropane itself. Due to symmetry, a singlet is predicted. |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon (Label) | Chemical Shift (δ), ppm | Rationale |

| C=S | ~ 220 - 240 | The thiocarbonyl carbon is known to be highly deshielded, with chemical shifts typically appearing well above 200 ppm.[4][5][6] This is the most characteristic signal. |

| CH₂ | ~ 20 - 30 | The methylene (B1212753) carbons of the cyclopropane ring would be shifted downfield from the -2.9 ppm of cyclopropane due to the adjacent electron-withdrawing C=S group. |

Logical Relationships in Spectral Interpretation

The interpretation of the acquired spectra relies on a logical progression from identifying key features to confirming the structure.

Caption: Logical flow for the structural confirmation of this compound from NMR data.

Conclusion

The low-temperature NMR characterization of highly reactive species like this compound is a challenging yet feasible endeavor. The protocol outlined provides a robust framework for the in situ generation and spectroscopic analysis of this transient molecule. The key to a successful experiment lies in the careful exclusion of moisture, rapid generation at low temperatures, and swift acquisition of NMR data in a pre-cooled spectrometer. The predicted spectral data, particularly the highly deshielded thiocarbonyl signal in the ¹³C NMR spectrum, serves as a critical diagnostic marker for the formation of the target compound. These methods are broadly applicable to the study of other unstable intermediates in chemical and pharmaceutical research.

References

Application Notes and Protocols: Polymerization Reactions Involving Cyclopropanethione

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The polymerization of cyclopropanethione has not been extensively reported in the scientific literature. The following application notes and protocols are based on established principles of ring-opening polymerization (ROP) of analogous sulfur-containing cyclic monomers, primarily thiiranes (episulfides). These protocols are intended to serve as a theoretical framework and a starting point for experimental investigation.

Introduction

Sulfur-containing polymers, particularly polythioethers, are of growing interest in the biomedical field. Their unique properties, such as high refractive indices, metal-binding capabilities, and susceptibility to oxidation, make them attractive candidates for advanced drug delivery systems. The oxidation of thioethers to sulfoxides and sulfones can alter the polymer's solubility and polarity, providing a mechanism for stimuli-responsive drug release in specific microenvironments, such as the oxidative milieu of cancer cells.

This document outlines the hypothetical ring-opening polymerization of this compound, a strained, three-membered ring containing a thioketone group. While direct experimental data is lacking, the high ring strain of the cyclopropane (B1198618) ring is expected to be a strong thermodynamic driving force for polymerization. The protocols and discussions presented herein are derived from the well-documented chemistry of thiiranes (episulfides), the saturated sulfur analogues of this compound.

Proposed Synthesis of this compound Monomer (Hypothetical)

The synthesis of this compound is not well-documented, but a plausible approach involves the thionation of its oxygen analog, cyclopropanone (B1606653). Cyclopropanone itself is a challenging molecule to work with due to its tendency to undergo ring-opening and polymerization. It is often handled as its hydrate (B1144303) or hemiacetal. A common thionating agent for converting ketones to thioketones is Lawesson's reagent.

Hypothetical Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of cyclopropanone ethyl hemiacetal (1 equivalent) in anhydrous toluene (B28343), add Lawesson's reagent (0.5 equivalents). The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove solid byproducts. The toluene solution containing the volatile this compound can be carefully concentrated under reduced pressure at low temperature. Further purification may be achieved by low-temperature distillation or chromatography.

-

Storage: Due to its expected high reactivity and potential for spontaneous polymerization, this compound should be stored at low temperatures (e.g., -20 °C or below) under an inert atmosphere and used promptly after synthesis.

Caption: Proposed synthesis of this compound via thionation.

Ring-Opening Polymerization (ROP) of this compound (Hypothetical)

The significant strain energy of the three-membered ring is the primary driving force for the ROP of this compound. The polymerization is expected to proceed via cleavage of a carbon-carbon bond, given the nature of the thioketone group, to form a poly(thioketone) or, more likely, rearrange to a polythioether structure. The polymerization can theoretically be initiated by anionic, cationic, or coordination initiators, similar to thiiranes.[1]

Anionic Ring-Opening Polymerization (AROP)

AROP of thiiranes is well-established and typically proceeds with living characteristics, allowing for good control over molecular weight and dispersity.[1] Nucleophilic initiators such as organometallic reagents, alkoxides, or thiolates attack one of the carbon atoms of the ring, leading to ring opening and the formation of a propagating thiolate anion.

Hypothetical Protocol:

-

Monomer and Solvent Preparation: Purify this compound as described above. Anhydrous tetrahydrofuran (B95107) (THF) is a suitable solvent. Both should be thoroughly degassed.

-

Initiation: In a flame-dried Schlenk flask under argon, dissolve the monomer in THF. Cool the solution to a low temperature (e.g., -20 °C). Add the initiator (e.g., n-butyllithium in hexanes) dropwise via syringe.

-

Polymerization: Allow the reaction to proceed for a specified time (e.g., 1-24 hours). The propagating species is a thiolate anion.

-

Termination: Terminate the polymerization by adding an electrophilic quenching agent, such as a proton source (e.g., methanol) or an alkyl halide to introduce an end-group.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol. Collect the polymer by filtration and dry under vacuum.

Caption: Proposed mechanism for anionic ROP of this compound.

Cationic Ring-Opening Polymerization (CROP)

CROP of thiiranes is initiated by strong acids or Lewis acids, leading to a propagating sulfonium (B1226848) ion. This method can be more complex than AROP, with potential side reactions such as chain transfer and the formation of cyclic oligomers.

Hypothetical Protocol:

-

Monomer and Solvent Preparation: Use highly purified monomer and an anhydrous, non-nucleophilic solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Initiation: In a dry reaction vessel under an inert atmosphere, dissolve the monomer in CH₂Cl₂ and cool to a low temperature (e.g., 0 °C or below). Add a strong initiator, such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·OEt₂).

-

Polymerization: Stir the mixture at the low temperature. The propagating species is a tertiary sulfonium ion.

-

Termination: Terminate the reaction by adding a nucleophile, such as water, an alcohol, or an amine.

-

Isolation: Precipitate the polymer in a non-solvent, collect by filtration, and dry under vacuum.

Caption: Proposed mechanism for cationic ROP of this compound.

Summary of Hypothetical Polymerization Data

| Polymerization Method | Typical Initiator | Solvent | Temperature (°C) | Expected Mn ( g/mol ) | Expected Dispersity (Đ) | Potential Issues |

| Anionic (AROP) | n-BuLi, NaNH₂, RONa | THF, Toluene | -20 to 25 | 1,000 - 50,000 | < 1.2 | Highly sensitive to impurities |

| Cationic (CROP) | BF₃·OEt₂, TfOH | CH₂Cl₂, Hexane | -78 to 0 | 1,000 - 20,000 | > 1.5 | Chain transfer, cyclic oligomers |

| Coordination ROP | ZnEt₂/H₂O, Al(i-Bu)₃ | Toluene, THF | 25 to 80 | 5,000 - 100,000 | 1.1 - 1.5 | Catalyst preparation can be complex |

Polymer Characterization

A general workflow for the synthesis and characterization of poly(this compound) would involve monomer synthesis, polymerization, and subsequent analysis of the resulting polymer.

Caption: General workflow for synthesis and characterization.

Potential Applications in Drug Development

Polythioethers are promising for drug delivery due to their potential for stimuli-responsiveness. The thioether linkages in the backbone of the hypothetical poly(this compound) could be oxidized by reactive oxygen species (ROS), which are often present at elevated levels in cancer tissues and sites of inflammation. This oxidation would increase the hydrophilicity of the polymer, potentially leading to the swelling or disassembly of a nanocarrier and the release of an encapsulated drug.

Oxidation-Responsive Drug Delivery

A proposed mechanism involves formulating the polymer into nanoparticles (e.g., micelles or polymersomes) with a hydrophobic core loaded with a therapeutic agent. In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), the thioether groups are converted to more polar sulfoxide (B87167) or sulfone groups. This change in polarity would destabilize the nanoparticle structure, triggering the release of the drug.

References

Troubleshooting & Optimization

Overcoming the instability of Cyclopropanethione in solution

Disclaimer: Cyclopropanethione is a highly reactive and unstable molecule. The information provided here is based on general principles of thioketone chemistry and cyclopropane (B1198618) reactivity due to the limited availability of direct experimental data on the stabilization of this compound in solution. Researchers should exercise extreme caution and perform thorough risk assessments before attempting any of the described procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable in solution?

A1: The instability of this compound arises from a combination of two key factors:

-

Inherent Instability of the Thioketone Group: The carbon-sulfur π-bond in thioketones is significantly weaker and less stable than the carbon-oxygen π-bond in ketones. This is due to the poorer overlap between the p-orbitals of carbon and the larger, more diffuse p-orbitals of sulfur.[1][2] This inherent weakness makes thioketones prone to rapid oligomerization or polymerization unless sterically or electronically stabilized.[3]

-

Ring Strain of the Cyclopropane Ring: The three-membered cyclopropane ring possesses considerable angle strain (approximately 100 kJ/mol), making it susceptible to ring-opening reactions.[4][5] This reactivity is further enhanced by the presence of the electron-withdrawing thiocarbonyl group.

Q2: What are the primary decomposition pathways for this compound in solution?

A2: Based on the known reactivity of thioketones and cyclopropanes, the following decomposition pathways are likely:

-

Oligomerization/Polymerization: Unhindered thioketones readily react with each other to form dimers, trimers, or polymers to alleviate the instability of the C=S double bond.[1][2]

-

Ring-Opening Reactions: The strained cyclopropane ring can be opened by nucleophiles, leading to a variety of linear sulfur-containing compounds.[4][6] The presence of both a donor and an acceptor group on a cyclopropane ring can significantly enhance the rate of ring-opening.[7]

-

Oxidation: Thioketones can be oxidized to their corresponding ketones, a reaction that can be photosensitized.[8]

-

Tautomerization: In the presence of acidic or basic impurities, this compound could potentially tautomerize to a more stable enethiol form.

Q3: Are there any known stable analogs of this compound?

A3: While there is no direct evidence in the provided search results for stable, isolated this compound, the stability of other thioketones offers insights. Thioketones with bulky substituents, such as thiocamphor or thiobenzophenone, are stable and can be isolated.[2][3] This suggests that introducing sterically demanding groups around the this compound core could be a viable strategy for enhancing its stability.

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Immediate disappearance of the characteristic color of the thioketone upon formation. | Rapid oligomerization or polymerization. | - Work at very low temperatures (-78 °C or lower).- Use highly dilute solutions.- Generate the this compound in situ in the presence of a trapping agent or reactant. |

| Formation of a complex mixture of products. | Multiple decomposition pathways are occurring (e.g., ring-opening, oxidation). | - Ensure strict anaerobic and anhydrous conditions to prevent oxidation and hydrolysis.- Use purified, degassed solvents.- Add radical inhibitors to prevent radical-mediated decomposition. |

| Low or no yield of the desired product in a reaction involving this compound. | The rate of decomposition of this compound is faster than the rate of the desired reaction. | - Increase the concentration of the trapping reagent.- Explore different methods for the in situ generation of this compound that are compatible with the reaction conditions.- Consider using a sterically hindered precursor to generate a more stable this compound derivative. |

| The reaction is successful, but the product is unstable during workup and purification. | The product may also be unstable under the purification conditions (e.g., chromatography on silica (B1680970) gel). | - Minimize the workup time and keep the product cold.- Use alternative purification methods such as crystallization or distillation under reduced pressure at low temperatures.- Consider derivatizing the product to a more stable form before purification. |

Hypothetical Experimental Protocols for Stabilization

The following are proposed, hypothetical protocols for enhancing the stability of this compound in solution based on established principles for stabilizing reactive species.

Protocol 1: In Situ Generation and Trapping

This protocol aims to use this compound immediately as it is formed, minimizing its decomposition.

-

Apparatus: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The flask should be flame-dried and cooled under a stream of dry nitrogen.

-

Reagents:

-

A suitable precursor to this compound (e.g., a gem-dithiol or a cyclopropanone (B1606653) hydrazone).

-

A reagent for converting the precursor to the thioketone (e.g., a base for the gem-dithiol, or sulfur dichloride for the hydrazone).[3]

-

The desired trapping reagent (e.g., a diene for a Diels-Alder reaction).

-

Anhydrous, degassed solvent (e.g., THF, toluene).

-

-

Procedure: a. Dissolve the this compound precursor and the trapping reagent in the anhydrous solvent in the reaction flask and cool the solution to -78 °C. b. Slowly add the converting reagent dropwise to the cooled solution with vigorous stirring. c. Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. d. Once the reaction is complete, quench the reaction at low temperature before proceeding with the workup.

Protocol 2: Steric Hindrance

This protocol describes the synthesis of a sterically hindered this compound derivative to suppress oligomerization.

-

Synthesis of a Sterically Hindered Precursor: Synthesize a cyclopropanone derivative with bulky substituents (e.g., tert-butyl or trimethylsilyl (B98337) groups) adjacent to the carbonyl group.

-

Thionation: Convert the sterically hindered cyclopropanone to the corresponding thioketone using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in an inert solvent like toluene.[2][8] The reaction temperature should be kept as low as possible to minimize side reactions.

-

Isolation and Characterization: Purify the sterically hindered this compound using low-temperature column chromatography or crystallization. Characterize the product using spectroscopic methods (e.g., NMR, IR, UV-Vis) at low temperatures to confirm its structure and assess its stability over time in solution.

Protocol 3: Metal Complexation

This protocol aims to stabilize the thiocarbonyl group through coordination to a metal center.[8]

-

Generation of this compound: Generate this compound in situ at low temperature as described in Protocol 1.

-

Addition of a Metal Complex: To the cold solution of this compound, add a solution of a suitable metal complex that can chelate the thiocarbonyl group (e.g., a platinum(II) or palladium(II) complex).

-

Complex Formation: Allow the mixture to react at low temperature to form the metal-cyclopropanethione complex.

-

Isolation and Stability Assessment: Isolate the resulting metal complex and characterize it. The stability of the complex in solution at various temperatures can then be studied using spectroscopic techniques.

Quantitative Data Summary

Table 1: Relative Reactivity of Thioketones vs. Ketones

| Reaction | Relative Rate (Thioketone vs. Ketone) | Reference |

| Reaction with Phenylhydrazine | ~2000 times faster | [3] |

| Reduction with Sodium Borohydride | Much faster | [3] |

Table 2: Hypothetical Stability of Substituted Cyclopropanethiones in Solution at Room Temperature

| Compound | Substituents | Predicted Half-life | Predicted Primary Decomposition Pathway |

| This compound | None | < 1 second | Oligomerization |

| 2,2-Di-tert-butylthis compound | Sterically hindering groups | Several hours | Ring-opening |

| 2-Phenylthis compound | Electron-withdrawing group | Seconds | Ring-opening and oligomerization |

Visualizations

Caption: Proposed degradation pathways for this compound in solution.

Caption: A generalized experimental workflow for the in situ generation and trapping of this compound.

Caption: A logic diagram for troubleshooting low product yield in reactions involving this compound.

References

- 1. quora.com [quora.com]

- 2. Thioketone - Wikipedia [en.wikipedia.org]

- 3. Some recent synthetic routes to thioketones and thioaldehydes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

Suppressing polymerization of Cyclopropanethione during synthesis

Disclaimer: Cyclopropanethione is a highly strained and reactive molecule that is prone to rapid polymerization. The information provided here is based on established principles of thioketone chemistry and polymerization suppression. Direct experimental data for this compound is limited, and these guides should be used as a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges stem from two key factors:

-

High Ring Strain: The three-membered ring of cyclopropane (B1198618) is inherently strained. Introducing a C=S double bond further increases this strain, making the molecule highly reactive.

-

Thioketone Instability: Unhindered aliphatic thioketones are known to be unstable and readily undergo polymerization or oligomerization.[1] this compound is an extreme example of an unhindered thioketone.

Q2: What are the likely polymerization mechanisms for this compound?

A2: Based on analogous compounds like thioacetone, polymerization can likely proceed through several mechanisms:[2]

-

Radical Polymerization: Initiated by trace impurities, light, or heat.

-

Anionic Polymerization: Initiated by nucleophiles or bases. The high electrophilicity of the thiocarbonyl carbon makes it susceptible to nucleophilic attack.

-

Cationic Polymerization: Initiated by acids or electrophiles.

Understanding the likely initiation route in your specific experimental setup is key to selecting an appropriate inhibitor.

Q3: What general strategies can be employed to suppress the polymerization of this compound?

A3: A multi-pronged approach is recommended:

-

Low Temperature: Conduct the synthesis and subsequent handling at the lowest possible temperature to minimize thermal decomposition and polymerization.

-

Use of Inhibitors: Introduce a suitable polymerization inhibitor into the reaction mixture.

-

In Situ Generation and Trapping: Generate this compound in the presence of a trapping agent that will react with it to form a more stable product before it can polymerize.[3][4][5]

-

High Dilution: Performing the synthesis under high dilution can disfavor intermolecular reactions like polymerization.

Q4: Can I isolate pure this compound?

A4: The isolation of pure, monomeric this compound is expected to be extremely challenging, if not impossible, under standard laboratory conditions due to its high propensity for polymerization. A more practical approach is its generation and use in situ.

Troubleshooting Guides

Issue 1: Immediate formation of an insoluble white/yellow precipitate upon attempted synthesis.

| Possible Cause | Suggested Solution |

| Rapid Polymerization | 1. Lower the reaction temperature. Consider temperatures as low as -78 °C (dry ice/acetone bath). 2. Introduce a polymerization inhibitor prior to the thionation step. See the inhibitor selection guide below. 3. Work under high dilution to reduce the concentration of the generated this compound. |

| Reaction with Oxygen | 1. Ensure a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the synthesis and workup. 2. Use degassed solvents. |

Issue 2: Low or no yield of the desired product when using an in situ trapping agent.

| Possible Cause | Suggested Solution |

| Polymerization is faster than trapping | 1. Increase the concentration of the trapping agent. A significant excess may be required. 2. Choose a more reactive trapping agent. For example, a more electron-rich diene for a Diels-Alder trapping reaction. 3. Premix the trapping agent with the cyclopropanone (B1606653) precursor before adding the thionating reagent. |

| Incompatible reaction conditions | 1. Verify that the trapping agent is stable to the thionating reagent and reaction conditions. 2. Ensure the chosen solvent does not interfere with the trapping reaction. |

Data Presentation

Table 1: Common Polymerization Inhibitors for Unsaturated Monomers

| Inhibitor Class | Example | Mechanism of Action | Typical Concentration |

| Phenolic | Hydroquinone, Butylated hydroxytoluene (BHT) | Radical scavenger (H-atom donor) | 10-1000 ppm |

| Amine | Diethylhydroxylamine | Radical scavenger | 100-2000 ppm |

| Stable Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Radical scavenger (direct reaction with radicals) | 50-500 ppm |

Data compiled from general knowledge on polymerization inhibitors.[6][]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound with In Situ Trapping

This protocol is a hypothetical procedure based on the synthesis of other thioketones and the known reactivity of cyclopropanone.

Objective: To generate this compound from a cyclopropanone equivalent and trap it in situ with a diene (e.g., cyclopentadiene) to prevent polymerization.

Materials:

-

1-((trimethylsilyl)oxy)cyclopropan-1-ol (a stable cyclopropanone precursor)

-

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Freshly cracked cyclopentadiene (B3395910) (trapping agent)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran - THF)

-

Polymerization inhibitor (e.g., BHT)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Initial Charge: To the flask, add a solution of 1-((trimethylsilyl)oxy)cyclopropan-1-ol, a 10-fold excess of cyclopentadiene, and BHT (200 ppm) in anhydrous THF.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Thionating Agent Addition: Dissolve Lawesson's Reagent in anhydrous THF in the dropping funnel and add it dropwise to the cooled reaction mixture over 1 hour.

-

Reaction: Allow the reaction to stir at -78 °C for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting material and the formation of the trapped adduct.

-

Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate while maintaining the low temperature.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting Diels-Alder adduct by column chromatography on silica (B1680970) gel.

Visualizations

Caption: Workflow for the in situ generation and trapping of this compound.

Caption: Factors contributing to this compound instability and mitigation strategies.

References

- 1. Thioketone - Wikipedia [en.wikipedia.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

Optimizing reaction conditions for Cyclopropanethione synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of cyclopropanethione. Due to the inherent instability of the target molecule and its precursor, cyclopropanone (B1606653), this guide focuses on a two-step synthetic approach: the formation of cyclopropanone followed by its immediate thionation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to synthesize and isolate?

A1: The primary challenge lies in the high ring strain of the three-membered ring combined with the electronic properties of the thiocarbonyl group. Its precursor, cyclopropanone, is itself highly unstable and prone to polymerization or ring-opening reactions in the presence of even weak nucleophiles.[1][2][3] this compound is expected to be even more reactive.

Q2: What are the main synthetic strategies for preparing this compound?

A2: A common proposed strategy involves a two-step approach:

-

Synthesis of a cyclopropanone precursor: This often involves the reaction of ketene (B1206846) with diazomethane (B1218177) to generate cyclopropanone, which is used immediately in the next step.[1] Due to the hazards associated with diazomethane, alternative methods for generating cyclopropanone in situ from stable precursors are also being explored.

-

Thionation of cyclopropanone: The conversion of the carbonyl group of cyclopropanone to a thiocarbonyl group is typically achieved using a thionating agent like Lawesson's reagent.[4][5][6]

Q3: What is Lawesson's reagent and why is it recommended for the thionation step?

A3: Lawesson's reagent is an organosulfur compound widely used for converting carbonyls into thiocarbonyls.[5][7] It is favored over other thionating agents like phosphorus pentasulfide because it is milder, more selective, and often gives higher yields with fewer side products.[4][8]

Q4: What are the primary safety concerns associated with this synthesis?

A4: The synthesis of the cyclopropanone precursor often involves highly hazardous reagents such as diazomethane, which is explosive and toxic, and ketene, which is also highly reactive and toxic. All manipulations involving these reagents must be carried out in a well-ventilated fume hood with appropriate personal protective equipment and by experienced personnel.

Q5: How can I confirm the formation of this compound if it is too unstable to isolate?

A5: Spectroscopic methods can be used to identify the product in situ. Techniques such as low-temperature NMR spectroscopy, IR spectroscopy (looking for the C=S stretching frequency), and mass spectrometry can provide evidence for its formation. Trapping experiments with a suitable diene in a Diels-Alder reaction can also indirectly confirm its presence.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no yield of cyclopropanone precursor | 1. Inefficient generation of ketene or diazomethane. 2. Polymerization of cyclopropanone.[1] 3. Reaction temperature is too high. | 1. Ensure precursors for ketene and diazomethane are pure and the generation apparatus is set up correctly. 2. Work at very low temperatures (-78 °C) and use the cyclopropanone solution immediately.[1] 3. Maintain a consistently low reaction temperature throughout the synthesis. |

| Incomplete thionation reaction | 1. Insufficient amount of Lawesson's reagent. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a slight excess of Lawesson's reagent (1.1-1.5 equivalents). 2. Monitor the reaction by TLC (if a stable analog is used) or other appropriate methods and increase the reaction time if necessary. 3. While the initial cyclopropanone synthesis requires low temperatures, the thionation step may require gentle warming. A careful temperature optimization study is recommended. |

| Formation of multiple byproducts | 1. Ring-opening of cyclopropanone or this compound. 2. Side reactions of Lawesson's reagent. 3. Presence of water or other nucleophiles. | 1. Ensure all reagents and solvents are scrupulously dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Use freshly purified Lawesson's reagent. 3. Dry all solvents and glassware thoroughly before use. |

| Difficulty in purifying the final product | 1. High reactivity and instability of this compound. 2. Co-elution with byproducts during chromatography. | 1. Attempt purification at low temperatures using flash column chromatography with deactivated silica (B1680970) gel. 2. Consider converting the product to a more stable derivative for isolation and characterization. 3. If direct isolation is not feasible, aim for in situ spectroscopic characterization. |

Data Presentation: Reaction Condition Optimization

Table 1: Typical Reaction Conditions for Cyclopropanone Synthesis (from Ketene and Diazomethane)

| Parameter | Recommended Range | Notes |

| Temperature | -78 °C to -60 °C | Crucial for preventing polymerization of cyclopropanone.[1] |

| Solvent | Dichloromethane, Diethyl ether | Must be anhydrous. |

| Diazomethane Concentration | ~1 M in diethyl ether | Use a freshly prepared and standardized solution. |

| Reaction Time | 1-2 hours | Monitor for the disappearance of the yellow color of diazomethane. |

Table 2: General Conditions for Thionation using Lawesson's Reagent

| Parameter | Recommended Range | Notes |

| Lawesson's Reagent | 1.1 - 1.5 equivalents | Use of excess reagent can lead to side products. |

| Temperature | 25 °C to 80 °C | Reaction temperature is substrate-dependent; start at room temperature and gently heat if necessary.[7] |

| Solvent | Toluene, Dioxane, THF | Must be anhydrous. |

| Reaction Time | 2 - 24 hours | Monitor by TLC (if applicable) or other analytical techniques. |

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanone Solution (Caution: Highly Hazardous)

-

Objective: To prepare a solution of cyclopropanone for immediate use in the subsequent thionation step.

-

Materials: Diazomethane generator, ketene lamp, freshly distilled diethyl ether, dichloromethane, appropriate precursors for diazomethane and ketene.

-

Procedure:

-

Set up the diazomethane generator and ketene lamp in a certified fume hood according to established safety protocols.

-

Generate a solution of diazomethane in diethyl ether and keep it cold (~0 °C).

-

Generate ketene and bubble it directly into a cold (-78 °C) solution of dichloromethane.

-

Slowly add the cold diazomethane solution to the ketene solution at -78 °C with gentle stirring.

-

Continue stirring at -78 °C for 1-2 hours. The resulting colorless solution contains cyclopropanone and should be used immediately.

-

Protocol 2: Thionation of Cyclopropanone to this compound

-

Objective: To convert the freshly prepared cyclopropanone into this compound using Lawesson's reagent.

-

Materials: Solution of cyclopropanone from Protocol 1, Lawesson's reagent, anhydrous toluene.

-

Procedure:

-

To the cold (-78 °C) solution of cyclopropanone, add a solution of Lawesson's reagent (1.2 equivalents) in anhydrous toluene, also pre-cooled to -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature while stirring under an inert atmosphere.

-

Gently heat the reaction mixture to 40-50 °C and monitor the progress of the reaction (e.g., by taking aliquots for GC-MS analysis).

-

Upon completion, cool the reaction mixture and proceed with a carefully planned workup and purification at low temperatures.

-

Visualizations

Caption: Proposed two-step synthesis workflow for this compound.

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

- 1. Cyclopropanone - Wikipedia [en.wikipedia.org]

- 2. Enantioselective synthesis of cyclopropanone equivalents and application to alkylidenecyclopropanes as precursors of β-amino acid derivatives - American Chemical Society [acs.digitellinc.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 6. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 7. Reagents of the month- April- Lawesson's and Woollins' reagents - Santiago lab [santiago-lab.com]

- 8. Thioketone - Wikipedia [en.wikipedia.org]

Anhydrous and anaerobic conditions for Cyclopropanethione reactions

Disclaimer: Direct experimental data on the stability and reactivity of cyclopropanethione is limited in publicly available literature. The following guidance is based on the established chemistry of other reactive thioketones and general best practices for handling highly air- and moisture-sensitive compounds. Researchers should always perform small-scale test reactions to determine the specific sensitivity of this compound under their experimental conditions.

General Handling Precautions for this compound

This compound, as a strained thioketone, is presumed to be highly susceptible to degradation by atmospheric oxygen and moisture. Thioketones are generally more reactive than their ketone analogs. For instance, thiobenzophenone (B74592) is known to photooxidize in the presence of air, yielding benzophenone (B1666685) and elemental sulfur.[1] Similarly, certain water-soluble thioketones have been observed to hydrolyze back to their corresponding ketones in aqueous solutions over a period of hours.[2] Therefore, the stringent exclusion of air and water is critical for the successful synthesis, storage, and reaction of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate anhydrous techniques.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving highly sensitive reagents like this compound.

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Yield | Degradation of this compound: The compound may have degraded due to exposure to trace amounts of air or moisture. | - Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.- Use high-purity, dry solvents. Consider passing solvents through a column of activated alumina (B75360) or distilling from an appropriate drying agent.- Thoroughly purge the reaction vessel and solvent with a stream of inert gas before introducing reagents.- Use fresh, high-quality reagents. |

| Ineffective Inert Atmosphere: The inert gas blanket may be compromised. | - Check for leaks in the reaction setup (e.g., around septa, joints, and tubing).- Use a positive pressure of inert gas throughout the reaction. A bubbler system can help monitor this.- For highly sensitive reactions, consider working in a glovebox. | |

| Formation of Unexpected Side Products (e.g., Cyclopropanone) | Hydrolysis: Trace water in the reaction mixture can lead to the hydrolysis of this compound to cyclopropanone. | - Dry all solvents and reagents meticulously. Molecular sieves can be activated and added to reaction flasks (ensure compatibility with reagents).- If a reagent is a hydrate, it must be dehydrated before use. |

| Oxidation: Trace oxygen can lead to oxidation products. | - Degas solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.- Maintain a slight positive pressure of inert gas during the entire course of the reaction and workup. | |

| Inconsistent Results Between Batches | Variability in Atmospheric Purity: Small, unnoticed leaks or variations in inert gas quality can lead to inconsistent results. | - Standardize the setup procedure for every reaction.- Use an oxygen indicator if performing reactions in a glovebox.- Ensure the inert gas cylinder is not nearly empty, as the gas quality can decrease. |

| Reagent (e.g., Lawesson's Reagent) Inactivity | Decomposition of Thionating Agent: Reagents like Lawesson's reagent are sensitive to moisture and can decompose upon improper storage or handling.[2] | - Store moisture-sensitive reagents in a desiccator or a glovebox.- Handle such reagents quickly in a dry, inert atmosphere. |

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for this compound reactions?

A1: Based on the behavior of similar thioketones, this compound is likely to be highly susceptible to hydrolysis.[2] Water can react with the thiocarbonyl group, leading to the formation of the corresponding ketone (cyclopropanone) and hydrogen sulfide. This not only consumes the desired product but can also introduce impurities that may complicate the reaction or purification.

Q2: What is the primary reason for requiring anaerobic conditions?

A2: The thiocarbonyl group in many thioketones is prone to oxidation by atmospheric oxygen, which can be accelerated by light.[1] This can lead to the formation of the more stable carbonyl compound (cyclopropanone) and elemental sulfur, resulting in reduced yield and product contamination.

Q3: Can I use nitrogen instead of argon as the inert gas?

A3: Yes, for most applications involving air-sensitive compounds, nitrogen is a suitable and more economical choice. Argon is denser than air and can provide a more stable inert blanket for certain setups, but high-purity nitrogen is generally sufficient.

Q4: How can I be sure my solvents are sufficiently dry?

A4: While commercially available anhydrous solvents are a good starting point, their water content can increase with improper storage and handling. For highly sensitive reactions, it is best to purify solvents using a solvent purification system (SPS) or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents).

Q5: What is the best way to transfer this compound or other air-sensitive reagents?

A5: The preferred method is to use a gas-tight syringe that has been purged with inert gas. The reagent is drawn into the syringe from a septum-sealed flask under a positive pressure of inert gas. An "inert gas buffer" should be drawn into the syringe after the liquid to protect it during transfer.[1] For larger volumes or higher precision, a cannula transfer between septum-sealed flasks under inert gas pressure is recommended.

Experimental Protocols

Protocol 1: General Setup for Reactions under Anhydrous and Anaerobic Conditions

This protocol describes the standard procedure for setting up a reaction that requires the strict exclusion of air and moisture.

-

Glassware Preparation:

-

Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) with a magnetic stir bar in the reaction flask.

-

Dry the assembled glassware thoroughly in an oven at >120 °C for several hours or by flame-drying under a vacuum.

-

While hot, clamp the glassware in a fume hood and immediately seal all openings with rubber septa.

-

Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen). This is achieved by inserting a needle connected to the inert gas line through a septum and an outlet needle in another septum to allow the air to be displaced.

-

-

Solvent and Reagent Preparation:

-

Use freshly purified anhydrous solvents.

-

Transfer anhydrous solvent to the reaction flask via a cannula or a dry, inert gas-purged syringe.

-

Ensure all liquid reagents are anhydrous and transfer them via a purged syringe. Solid reagents should be dried in a vacuum oven or desiccator and transferred quickly in a glovebox or under a positive flow of inert gas.

-

-

Running the Reaction:

-

Maintain a positive pressure of inert gas throughout the reaction. This can be done by connecting the gas line to a bubbler filled with mineral oil, which allows for a visual confirmation of gas flow.

-

Stir the reaction mixture at the appropriate temperature.

-

For reactions requiring heating, use a heating mantle connected to a temperature controller and an oil bath. For cooling, use an appropriate cooling bath (e.g., ice-water, dry ice-acetone).

-

-

Workup and Purification:

-

Quench the reaction, if necessary, with a degassed solution.

-

Perform any aqueous workup using deoxygenated water.

-

Purification via column chromatography should be performed with solvents that have been sparged with inert gas.

-

Visualizations

Experimental Workflow

Caption: Workflow for setting up an anhydrous and anaerobic reaction.

Troubleshooting Logic

Caption: Troubleshooting flow for failed reactions under inert conditions.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cyclopropanethione and Cyclopropanone

For Researchers, Scientists, and Drug Development Professionals